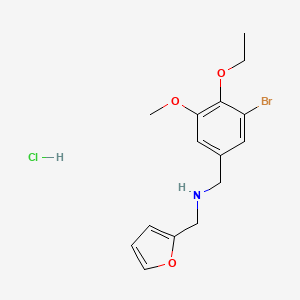
2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(tetrahydro-2-furanylmethyl)acetamide
Description
Synthesis Analysis
The synthesis of complex acetamide compounds often involves multi-component reactions, providing a versatile approach to constructing a wide variety of chemical structures. For example, the isocyanide-based five-component synthesis presents an efficient method for producing acetamide derivatives through condensation reactions involving benzene-1,2-diamine, Meldrum's acid, aldehydes, isocyanides, and water at room temperature. This method highlights the versatility and efficiency of multi-component reactions in synthesizing complex organic compounds, potentially applicable to the target compound (Akbarzadeh et al., 2012).
Molecular Structure Analysis
The molecular structure of acetamide derivatives often features a combination of aromatic systems and heterocycles, contributing to their diverse chemical properties and reactivities. The synthesis of 2-substituted-N-(7-fluoro-3,4-dihydro-4-substituted-3-oxo-2H-benzo[b]oxazin-6-yl) acetamide compounds illustrates the strategic incorporation of fluorine and nitrogen into the molecular structure to modulate chemical behavior and biological activity (Huang Ming-zhi, 2007).
Chemical Reactions and Properties
Acetamide derivatives participate in a variety of chemical reactions, leveraging their acetamide functional group and the reactivity of adjacent aromatic or heteroaromatic systems. For instance, the dibromohydration of N-(2-alkynylaryl)acetamide showcases the regioselective introduction of bromine atoms and the transformation of the acetamide group under mild conditions, demonstrating the functional group interplay in directing chemical transformations (Qiu et al., 2017).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by the presence of substituents on the aromatic ring and the overall molecular architecture. The study of N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide provides insight into how specific functional groups affect the physical properties, including crystallinity and hydrogen bonding capabilities, which are crucial for understanding the compound's behavior in various solvents and conditions (Davis & Healy, 2010).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, such as reactivity, stability, and acidity/basicity, are determined by their molecular structure. The incorporation of heteroatoms and the arrangement of functional groups play a significant role in dictating how these compounds participate in chemical reactions. For example, the introduction of fluorine atoms and the manipulation of the acetamide moiety can significantly alter the compound's reactivity and interaction with biological targets, as seen in the synthesis and evaluation of various acetamide derivatives for their herbicidal activity (Huang Ming-zhi & Min Zhong-cheng, 2006).
properties
IUPAC Name |
2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c16-10-3-4-13-12(6-10)18(15(20)9-22-13)8-14(19)17-7-11-2-1-5-21-11/h3-4,6,11H,1-2,5,7-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGFOBBKYPCTRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)COC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49821551 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(2-methoxy-4-propylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4403765.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4403772.png)
![3-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4403776.png)
![2-{2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4403777.png)
![2-methoxy-4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403791.png)
![N-benzyl-2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}acetamide](/img/structure/B4403796.png)

![3-(1-benzofuran-2-yl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4403824.png)
![N-cyclopropyl-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403827.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]pentanamide](/img/structure/B4403836.png)
amine hydrochloride](/img/structure/B4403842.png)
![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4403850.png)
![N-[3-(acetylamino)phenyl]-2-(2-naphthyl)acetamide](/img/structure/B4403859.png)
